

SARS-CoV-2 3CLpro-IN-2 structure-activity relationship

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-2

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An In-Depth Technical Guide on the Structure-Activity Relationship of α -Ketoamide Inhibitors Targeting SARS-CoV-2 3CLpro

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationship (SAR) of α -ketoamide inhibitors targeting the 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2. The 3CLpro is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins, making it a prime target for antiviral drug development.[1][2] α -Ketoamides have emerged as a prominent class of covalent inhibitors that form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease.[3]

Core Data Summary

The following table summarizes the in vitro activity of a series of α -ketoamide inhibitors against SARS-CoV-2 3CLpro and their antiviral activity in cell-based assays. The structural variations at the P1, P2, and P3 positions highlight key aspects of the SAR for this inhibitor class.



| Compound | P1 Moiety | P2 Moiety | P3 Moiety | 3CLpro IC50 (nM)[3] | Antiviral EC50 (nM) [3] |
|----------|-------------|---|-------------------------|------------------------|-------------------------------|
| 27a | Cyclopentyl | 5- methylisoxaz ole-3- carboxamide | 2,4- difluorobenzyl | 21.4 | 123.7 |
| 27b | Cyclopentyl | 5- methylisoxaz ole-3- carboxamide | 4- fluorobenzyl | 18.5 | 105.9 |
| 27c | Cyclopentyl | 5- methylisoxaz ole-3- carboxamide | 4- chlorobenzyl | 15.2 | 89.3 |
| 27d | Cyclopentyl | 5- methylisoxaz ole-3- carboxamide | 4- bromobenzyl | 14.8 | 81.5 |
| 27e | Cyclopentyl | 5- methylisoxaz ole-3- carboxamide | 4- methylbenzyl | 16.3 | 95.2 |
| 27f | Cyclopentyl | 5- methylisoxaz ole-3- carboxamide | 4- methoxybenz yl | 17.1 | 101.4 |
| 27g | Cyclohexyl | 5- methylisoxaz ole-3- carboxamide | 2,4- difluorobenzyl | 12.8 | 68.7 |
| 27h | Cyclohexyl | 5- methylisoxaz | 4- fluorobenzyl | 10.9 | 43.6 |



| | | ole-3- carboxamide | | | |
|-----|-------------|-----------------------|-----|--------|----------|
| 13b | Cyclopropyl | Pyridone- fused | Вос | 670[1] | ~4500[1] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of SAR data. The following sections describe the protocols for the enzymatic and cell-based assays.

Biochemical Assay: FRET-based 3CLpro Inhibition Assay

This assay quantifies the enzymatic activity of 3CLpro by measuring the cleavage of a fluorescently labeled peptide substrate.

- Reagents and Materials:
 - Recombinant SARS-CoV-2 3CLpro
 - FRET peptide substrate: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2
 - Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
 - Test compounds dissolved in DMSO
 - 384-well black plates
 - Fluorescence plate reader
- Procedure: a. A solution of 3CLpro (final concentration 50 nM) is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay buffer for 15 minutes at room temperature. b. The enzymatic reaction is initiated by adding the FRET peptide substrate (final concentration 20 μM). c. The fluorescence intensity is monitored kinetically for 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm. d. The initial reaction rates are calculated from the linear phase of the



fluorescence signal progression. e. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-based Assay: SARS-CoV-2 Antiviral Assay

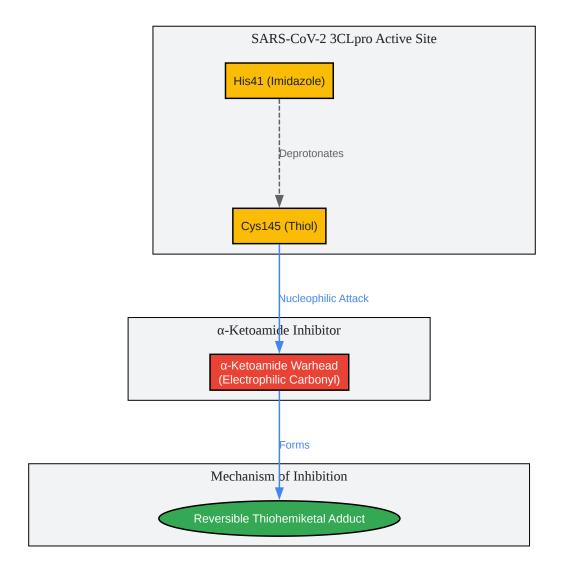
This assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.

- · Reagents and Materials:
 - Vero E6 cells
 - SARS-CoV-2 (e.g., USA-WA1/2020 strain)
 - Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum
 (FBS) and 1% penicillin-streptomycin
 - Test compounds dissolved in DMSO
 - 96-well plates
 - Reagents for quantifying viral RNA (qRT-PCR) or cytopathic effect (CPE)
- Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer. b. The cell culture medium is removed, and the cells are washed with PBS. c. The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05. d. After a 1-hour incubation period to allow for viral entry, the inoculum is removed, and the cells are washed again. e. Medium containing serial dilutions of the test compounds (or DMSO as a control) is added to the wells. f. The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator. g. The antiviral activity is quantified by measuring the reduction in viral-induced CPE using a crystal violet staining method or by quantifying the viral RNA in the supernatant using qRT-PCR. h. The EC50 values are calculated by fitting the dose-response data to a non-linear regression model. i. Cell viability is also assessed in parallel using a standard method like the MTT assay to determine the cytotoxicity of the compounds (CC50).

Visualizations



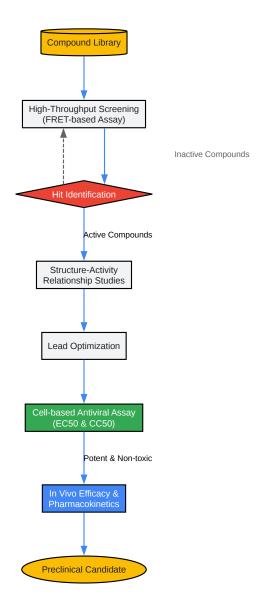
The following diagrams illustrate key concepts in the study of SARS-CoV-2 3CLpro inhibitors.



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Caption: Covalent inhibition mechanism of SARS-CoV-2 3CLpro by an α -ketoamide inhibitor.



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